molecular formula C4H2F8O B14281750 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- CAS No. 138355-55-2

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro-

Cat. No.: B14281750
CAS No.: 138355-55-2
M. Wt: 218.04 g/mol
InChI Key: HMSXMIXDVQTAOA-UHFFFAOYSA-N
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Description

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the use of Grignard reagents, where a fluorinated alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas or other fluorinating agents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and dipole-dipole interactions. The presence of fluorine atoms enhances its ability to interact with various biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct chemical reactivity and physical properties. This makes it valuable for specific applications where both hydrophilicity and fluorophilicity are desired .

Properties

CAS No.

138355-55-2

Molecular Formula

C4H2F8O

Molecular Weight

218.04 g/mol

IUPAC Name

2-(difluoromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C4H2F8O/c5-1(6)2(13,3(7,8)9)4(10,11)12/h1,13H

InChI Key

HMSXMIXDVQTAOA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)(F)F

Origin of Product

United States

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